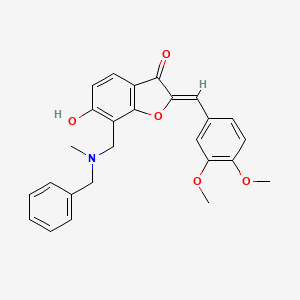

(Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(15-17-7-5-4-6-8-17)16-20-21(28)11-10-19-25(29)24(32-26(19)20)14-18-9-12-22(30-2)23(13-18)31-3/h4-14,28H,15-16H2,1-3H3/b24-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJDCMXYOCDRDI-OYKKKHCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Benzofuran Core:

- Starting from a suitable phenol derivative, the benzofuran core can be constructed through cyclization reactions.

- For example, a phenol derivative can undergo a Friedel-Crafts acylation followed by cyclization to form the benzofuran ring.

Mechanism of Action

The mechanism of action of (Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzylidene and benzyl(methyl)amino groups can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

(Z)-6,7-Dihydroxy-2-(2,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one (Compound 6l)

- Substituents: Features a 2,4,5-trihydroxybenzylidene group and 6,7-dihydroxy groups on the benzofuranone core .

- Physicochemical Properties : Melting point is 236.4 °C (with carbonization), indicative of high polarity due to multiple hydroxyl groups.

- Spectroscopic Data :

(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one

- Substituents: Contains a 2-methylbenzylidene group and a diethylamino-methyl side chain at position 7 .

- Key Differences: The 2-methylbenzylidene group lacks methoxy substituents, reducing electron-donating effects compared to the 3,4-dimethoxy analogue. The diethylamino group introduces greater steric bulk and lipophilicity relative to the benzyl(methyl)amino group.

Comparative Analysis

Table 1: Structural and Spectroscopic Comparison

Electronic and Steric Effects

- In contrast, Compound 6l’s trihydroxybenzylidene group offers hydrogen-bonding capacity but may reduce metabolic stability .

- The benzyl(methyl)amino side chain balances lipophilicity and steric demands, whereas the diethylamino analogue likely exhibits higher logP values due to alkyl substituents .

Solubility and Bioavailability

Biological Activity

The compound (Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound features a benzofuran core with several substituents that may influence its biological activity. The presence of the hydroxyl group and methoxy groups enhances its potential for antioxidant and anti-inflammatory activities.

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that benzofuran derivatives can selectively target cancer cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy .

- Mechanism : The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. This leads to caspase activation and subsequent cell death .

Anti-inflammatory Effects

Compounds related to benzofuran have demonstrated significant anti-inflammatory properties. For example, a related derivative was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1 in vitro . This suggests that this compound may also possess similar anti-inflammatory effects.

Antioxidant Activity

The presence of hydroxyl groups in the structure enhances the antioxidant capacity of benzofuran derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .

Case Studies

- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various benzofuran derivatives showed that modifications at specific positions on the benzene ring significantly influenced their activity against cancer cell lines such as K562. The results indicated that certain derivatives exhibited selective cytotoxicity while maintaining low toxicity towards normal cells .

- Apoptosis Induction : Another investigation revealed that specific benzofuran derivatives induced apoptosis in human leukemia cells through ROS generation. The study utilized flow cytometry to demonstrate increased levels of caspases 3 and 7 following treatment with these compounds .

Data Tables

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds with structural similarities to (Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one exhibit significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation. A structure-activity relationship (SAR) study demonstrated that modifications to the benzofuran scaffold can enhance selectivity and potency against cancer cells while minimizing effects on normal cells .

Alkaline Phosphatase Inhibition

Recent studies have identified benzofuran derivatives as promising inhibitors of alkaline phosphatase (AP), an enzyme implicated in various pathological conditions including cancer and bone diseases. The compound's structural characteristics allow it to effectively inhibit AP activity, showcasing its potential as a therapeutic agent in managing diseases associated with altered AP levels .

Modulation of Drug Transporters

Benzofuran derivatives have also been investigated for their ability to modulate drug transporters such as ABCG2 and ABCB1. These transporters play critical roles in drug absorption and resistance mechanisms. The compound has shown promise in enhancing the bioavailability of co-administered drugs by inhibiting these transporters, thus providing a potential strategy to overcome multidrug resistance in cancer therapy .

Synthesis and Mechanisms

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions, often utilizing microwave irradiation or clay catalysis to improve yields . The mechanistic pathways underlying its biological activities are linked to its ability to interact with specific molecular targets, leading to alterations in cellular signaling pathways.

Case Studies

Chemical Reactions Analysis

Aldol Condensation

The benzofuran-3(2H)-one core is synthesized via aldol condensation of 6-hydroxybenzofuran-3(2H)-one with 3,4-dimethoxybenzaldehyde under basic conditions (KOH/EtOH, reflux). This forms the 2-benzylidene aurone intermediate .

Aminomethylation (Mannich Reaction)

The C-7 position is selectively functionalized using a bis(amine) aminal reagent derived from benzyl(methyl)amine. Reaction conditions:

-

Reagents : Bis(N-benzyl-N-methylamino)methane (aminal)

-

Solvent : Isopropanol or 1,4-dioxane

-

Temperature : Reflux (80–100°C)

This step introduces the benzyl(methyl)aminomethyl group at C-7 while retaining the 3,4-dimethoxybenzylidene and 6-hydroxy substituents.

Derivatization Reactions

The Mannich base undergoes further transformations:

-

Acetylation : Treatment with acetic anhydride/KOAc converts the C-6 hydroxy group to an acetoxy moiety, yielding 7-acetoxymethyl derivatives (e.g., compound 12c ) .

-

Methoxymethylation : Hydrolysis of acetylated derivatives in methanolic HCl produces stable methoxymethyl analogs .

Reaction Conditions and Optimization

Structural and Mechanistic Insights

-

Regioselectivity : The C-7 position is favored due to electronic and steric effects of the 6-hydroxy group, directing electrophilic substitution .

-

Key Interactions :

Antineoplastic Activity

While the focus is on chemical reactions, notable biological data contextualizes reactivity:

| Compound | IC₅₀ (PC-3 Prostate Cancer Cells) | Key Structural Feature |

|---|---|---|

| 5c (Target) | 3.9 ± 0.28 µM | C-7 benzyl(methyl)aminomethyl group |

| 12c (Acetylated) | 0.74 ± 0.03 µM | 6-Acetoxy, 7-aminomethyl |

Acetylation significantly enhances potency, likely due to improved cell permeability .

Stability and Reactivity

Q & A

Q. Q1: What are the critical steps in synthesizing (Z)-7-((benzyl(methyl)amino)methyl)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Condensation of a 6-hydroxybenzofuran-3(2H)-one precursor with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene moiety .

- Step 2: Introduction of the (benzyl(methyl)amino)methyl group via nucleophilic substitution or Mannich reaction, requiring controlled pH and temperature to prevent side reactions .

- Optimization: Reaction monitoring via TLC and NMR ensures intermediate purity. Solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., p-toluenesulfonic acid) influence yield and stereoselectivity .

Advanced Structural Analysis

Q. Q2: How can researchers resolve discrepancies in NMR data for Z-configuration validation in benzylidene-substituted benzofuranones?

Methodological Answer:

- NOESY/ROESY NMR: Cross-peaks between the benzylidene proton and adjacent aromatic protons confirm the Z-configuration .

- X-ray Crystallography: Provides definitive stereochemical evidence, though challenges arise due to poor crystal formation in hydroxylated derivatives .

- Contradiction Management: Conflicting NOE signals may arise from dynamic conformational changes; low-temperature NMR (e.g., 213 K) stabilizes rotamers for clearer analysis .

Reactivity and Functional Group Transformations

Q. Q3: What methodologies enable selective modification of the hydroxyl and amine groups in this compound without disrupting the benzylidene moiety?

Methodological Answer:

- Hydroxyl Protection: Use of silyl ethers (e.g., TBSCl) or acetyl groups under mild conditions (DMAP, room temperature) prevents unwanted aldol side reactions .

- Amine Functionalization: Reductive alkylation (NaBH₃CN, pH 4-5) selectively modifies the tertiary amine while preserving the benzofuran core .

- Risk Mitigation: Monitoring via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) ensures the benzylidene ketone remains intact .

Biological Activity Profiling

Q. Q4: How should researchers design assays to evaluate the anticancer potential of this compound, considering conflicting cytotoxicity reports in similar benzofuran derivatives?

Methodological Answer:

- Cell Line Selection: Use panels with diverse genetic backgrounds (e.g., NCI-60) to identify structure-activity relationships (SAR) .

- Mechanistic Studies: Combine flow cytometry (apoptosis detection) and Western blotting (e.g., PARP cleavage) to resolve cytotoxicity mechanisms .

- Data Normalization: Account for solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and bioactivity .

Computational and Experimental Integration

Q. Q5: What computational strategies validate the Z-configuration’s stability and its impact on biological target binding?

Methodological Answer:

- DFT Calculations: Compare Gibbs free energy of Z vs. E isomers; lower energy in Z-form correlates with experimental stability .

- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., kinases), highlighting hydrogen bonding with the 3,4-dimethoxybenzylidene group .

- MD Simulations: Assess binding pocket residency time (>100 ns simulations) to predict in vivo efficacy .

Analytical Challenges in Purity Assessment

Q. Q6: How can HPLC-MS methods be optimized to separate and quantify trace impurities in synthesized batches?

Methodological Answer:

- Column Selection: C18 columns with 3.5 µm particles improve resolution of polar hydroxylated byproducts .

- Gradient Elution: 10–90% acetonitrile in 0.1% formic acid over 30 minutes resolves structurally similar impurities .

- MS Parameters: ESI+ mode with m/z 450–600 range detects protonated molecular ions; fragment peaks at m/z 252 (benzofuran core) confirm degradation .

Advanced Mechanistic Studies

Q. Q7: What experimental approaches elucidate the role of the 6-hydroxy group in redox-mediated biological activity?

Methodological Answer:

- EPR Spectroscopy: Detect radical intermediates formed via hydroxyl group oxidation (e.g., using Fenton reagents) .

- Cyclic Voltammetry: Measure redox potentials to correlate hydroxy group deprotonation with electron-transfer capacity .

- Knockout Studies: Synthesize a 6-methoxy analog and compare ROS generation in cellular assays to isolate the hydroxy group’s contribution .

Contradiction Resolution in SAR Studies

Q. Q8: How can conflicting SAR data for benzyl(methyl)amino substituents across studies be reconciled?

Methodological Answer:

- Meta-Analysis: Compare logP values and steric parameters (e.g., Taft’s Es) of substituents to isolate electronic vs. steric effects .

- Proteomics Profiling: Use affinity chromatography to identify off-target interactions that may explain divergent bioactivities .

- Crystallographic Overlays: Superimpose ligand-bound protein structures to assess binding pose variations due to amine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.